molecular formula C22H23N3O4 B2441542 2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886161-88-2

2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2441542
CAS No.: 886161-88-2
M. Wt: 393.443
InChI Key: PGTDIVFDRAWIQL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromene ring, and a pyridine ring. It also has a dimethylamino group and a methoxy group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. A similar compound, C24H18N4O4, has a monoclinic crystal structure with specific dimensions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Reactivity

The compound's synthesis involves intricate chemical reactions and methodologies that contribute to the broader field of heterocyclic chemistry. For instance, the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones demonstrates the compound's role in forming structurally complex molecules with potential biological activities (Hassaneen et al., 2003). Similarly, the study on the reaction of 2-thiazolin-4-ones under various conditions highlights the compound's utility in creating derivatives with possible therapeutic applications (Al-Zaydi, 2010).

Antioxidant Properties

Research into 6-substituted-2,4-dimethyl-3-pyridinols reveals the antioxidant properties of compounds structurally related to the query compound, indicating its potential in developing new antioxidant agents (Wijtmans et al., 2004). This area of research is crucial for addressing oxidative stress-related diseases.

Photophysical Properties

The investigation of D-π-A 1,4-dihydropyridine derivatives showcases the aggregation-induced emission characteristics of compounds similar to the query compound, which are significant for developing materials with advanced optical properties (Lei et al., 2016). This research is pertinent to the fields of materials science and optoelectronics.

Medicinal Chemistry Applications

The synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, related to the structural framework of the query compound, illustrate the potential for creating novel therapeutics (Opozda et al., 2006). Such research is fundamental in drug discovery and development.

Future Directions

The future directions for this compound would depend on its properties and potential applications. Compounds with similar structures have a wide range of uses in medicine and other fields .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-6-methoxy-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-24(2)11-6-12-25-19(16-7-4-5-10-23-16)18-20(26)15-9-8-14(28-3)13-17(15)29-21(18)22(25)27/h4-5,7-10,13,19H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTDIVFDRAWIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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